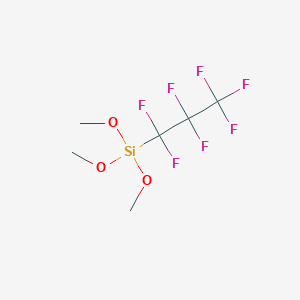

(Heptafluoropropyl)(trimethoxy)silane

Description

(Heptafluoropropyl)(trimethoxy)silane is an organofluorosilane compound characterized by a heptafluoropropyl (C₃F₇) group bonded to a trimethoxysilane (Si(OCH₃)₃) moiety. This structure combines the hydrophobic and oleophobic properties of perfluorinated alkyl chains with the reactivity of methoxy silane groups, enabling covalent bonding to inorganic substrates (e.g., glass, metals) while imparting surface repellency .

Properties

CAS No. |

129051-17-8 |

|---|---|

Molecular Formula |

C6H9F7O3Si |

Molecular Weight |

290.21 g/mol |

IUPAC Name |

1,1,2,2,3,3,3-heptafluoropropyl(trimethoxy)silane |

InChI |

InChI=1S/C6H9F7O3Si/c1-14-17(15-2,16-3)6(12,13)4(7,8)5(9,10)11/h1-3H3 |

InChI Key |

HCIIZCUFTFJFAB-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C(C(C(F)(F)F)(F)F)(F)F)(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (Heptafluoropropyl)(trimethoxy)silane with key analogs:

Key Observations:

- Fluorination Impact : The heptafluoropropyl group balances hydrophobicity (fewer fluorine atoms than TFTS) with better synthetic accessibility compared to longer perfluoroalkyl chains. Its contact angle is expected to exceed TFS (104.4° for TFTS vs. 92.5° for OTS) but may lag behind TFTS due to shorter chain length .

- Reactivity: Like TFS and TFTS, the methoxy groups hydrolyze to form silanol (-SiOH), enabling covalent bonding to substrates. However, the electron-withdrawing effect of fluorine may slow hydrolysis compared to non-fluorinated analogs like APTMS .

Physicochemical Properties

- Thermal Stability: Fluorinated silanes generally exhibit higher thermal stability than hydrocarbon analogs. For example, TFS has a boiling point of ~98°C/20 mmHg , while OTS (non-fluorinated) boils at ~320°C. The heptafluoropropyl variant may have intermediate volatility.

- Hydrophobicity : Surface energy decreases with increasing fluorine content. TFTS achieves a contact angle of 104.4°, while TFS (3 fluorines) is less studied in this context. The heptafluoropropyl analog likely surpasses TFS but remains below TFTS .

Q & A

Basic: What are the recommended methods for synthesizing (heptafluoropropyl)(trimethoxy)silane?

Answer:

Synthesis typically involves hydrosilylation or nucleophilic substitution reactions. For fluorinated silanes, reacting heptafluoropropyl chloride with trimethoxysilane in the presence of a catalyst (e.g., platinum-based) under anhydrous conditions is common . Purity can be optimized via fractional distillation, with monitoring by gas chromatography-mass spectrometry (GC-MS). Challenges include controlling reaction exothermicity and minimizing hydrolysis of methoxy groups. Post-synthesis characterization should include <sup>19</sup>F NMR to confirm fluorinated chain integrity and FT-IR to verify siloxane bond formation .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Key techniques:

- NMR Spectroscopy : <sup>1</sup>H and <sup>29</sup>Si NMR to identify methoxy groups (-OCH3) and silicon environments .

- Elemental Analysis : Verify C, H, F, and Si content against theoretical values (e.g., C7H13F7O3Si).

- GC-MS : Detect volatile impurities or decomposition products (e.g., fluorinated alcohols) .

- Karl Fischer Titration : Ensure water content <0.1% to prevent premature hydrolysis .

Advanced: How can researchers mitigate hydrolysis of this compound during surface modification experiments?

Answer:

Hydrolysis of methoxy groups in aqueous or humid environments is a major challenge. Strategies include:

- Controlled Solvent Systems : Use aprotic solvents (e.g., isopropyl alcohol) and maintain pH 4–5 with weak acids (e.g., acetic acid) to slow hydrolysis .

- Inert Atmosphere Handling : Store and react under nitrogen/argon to avoid moisture .

- Pre-treatment of Substrates : Clean surfaces (e.g., plasma treatment) to enhance silane adhesion, reducing required reaction time .

- Real-time Monitoring : Use quartz crystal microbalance (QCM) to track film formation and adjust conditions dynamically .

Advanced: What analytical methods resolve contradictions in reported thermal stability data for fluorinated silanes?

Answer:

Discrepancies in thermal degradation temperatures (e.g., 144°C vs. 215°C in literature) arise from differing experimental setups. To reconcile:

- TGA-DSC Coupling : Perform thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) under controlled atmospheres (N2 vs. air) .

- Isothermal Aging Studies : Assess stability at fixed temperatures (e.g., 100°C) over 24–72 hours, monitoring weight loss and <sup>19</sup>F NMR shifts .

- Surface vs. Bulk Analysis : Use X-ray photoelectron spectroscopy (XPS) to differentiate surface decomposition from bulk degradation .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated compounds (H335 hazard) .

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats (flash point ~38°C) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid water to prevent exothermic hydrolysis .

- Waste Disposal : Collect in sealed containers for incineration with fluoride scrubbers to prevent HF emissions .

Advanced: How does the fluorinated chain length impact the surface energy of silane-treated materials?

Answer:

Longer perfluoroalkyl chains (e.g., heptadecafluorodecyl vs. trifluoropropyl) reduce surface energy more effectively. Researchers should:

- Quantify via Contact Angle Goniometry : Compare water contact angles for silanes with varying chain lengths .

- Simulate Molecular Packing : Use density functional theory (DFT) to model chain orientation and predict wettability .

- Assess Durability : Subject treated surfaces to abrasion or solvent washing and re-measure energy to evaluate robustness .

Basic: What are the primary applications of this compound in materials science?

Answer:

- Hydrophobic Coatings : Forms self-assembled monolayers (SAMs) on glass/metal for water-repellent surfaces .

- Polymer Modification : Enhances fluoropolymer compatibility in composites via covalent bonding .

- Adhesive Promotion : Improves bonding between inorganic substrates (e.g., ceramics) and organic resins in dental materials .

Advanced: How can researchers optimize silane concentration in sol-gel formulations to balance performance and cost?

Answer:

- Design of Experiments (DoE) : Vary silane concentration (0.5–5 wt%) and measure properties (e.g., contact angle, adhesion strength) .

- Ellipsometry : Quantify film thickness to identify saturation points where additional silane does not improve performance .

- Lifecycle Analysis : Compare environmental/economic costs of higher silane loadings vs. performance gains using software like SimaPro .

Basic: What spectroscopic techniques confirm successful silane grafting onto nanoparticles?

Answer:

- FT-IR : Detect Si-O-Si (1080 cm<sup>-1</sup>) and C-F (1200 cm<sup>-1</sup>) peaks .

- XPS : Identify fluorine (F1s) and silicon (Si2p) signals on the nanoparticle surface .

- TGA-MS : Measure weight loss from grafted silane decomposition and correlate with MS fragmentation patterns .

Advanced: What strategies address inconsistent batch-to-batch reproducibility in silane synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement inline Raman spectroscopy to monitor reaction progress in real-time .

- Quality-by-Design (QbD) : Define critical process parameters (e.g., catalyst loading, temperature) using risk assessment tools .

- Accelerated Stability Testing : Expose batches to stress conditions (heat, humidity) to identify degradation-sensitive variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.